LogP Differentiation: 1-Pivaloylindoline-5-carboxylic acid is 0.96 LogP Units More Lipophilic Than the 1-Acetyl Analog
The target compound exhibits a computed LogP of 2.32, compared to 1.36 for the direct 1-acetylindoline-5-carboxylic acid analog (CAS 153247-93-9), representing a ΔLogP of +0.96 . This difference arises from the replacement of the acetyl methyl group with the tert-butyl moiety of the pivaloyl substituent, which adds three additional methylene equivalents of hydrophobic surface area. Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a LogP shift of ~1 unit typically corresponds to an approximately 10-fold change in octanol/water partition coefficient and can significantly alter a compound's pharmacokinetic profile in Lead Optimization campaigns .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (1-Pivaloylindoline-5-carboxylic acid; CAS 1097098-94-6) |
| Comparator Or Baseline | LogP = 1.35880 (1-Acetylindoline-5-carboxylic acid; CAS 153247-93-9) |
| Quantified Difference | ΔLogP = +0.96 (target more lipophilic by approximately one order of magnitude in partition coefficient) |
| Conditions | Computed LogP values from vendor technical datasheets; consistent with the general principle that pivaloyl contributes greater hydrophobicity than acetyl |
Why This Matters
A LogP difference of 0.96 between two otherwise identical indoline-5-carboxylic acid scaffolds means they are not functionally interchangeable; the target compound will exhibit higher membrane partitioning, potentially different off-target binding profiles, and distinct chromatographic retention behavior in both analytical and preparative separations.
